![molecular formula C12H8N2O4 B1209140 2,2'-Bipyridine-3,3'-dicarboxylic acid CAS No. 4433-01-6](/img/structure/B1209140.png)
2,2'-Bipyridine-3,3'-dicarboxylic acid
Overview
Description
2,2’-Bipyridine-3,3’-dicarboxylic acid is an organic compound with the chemical formula C12H8N2O4 . It is a solid substance with a color ranging from white to light yellow . Its solubility in water is low, but it can dissolve in organic solvents .
Synthesis Analysis
The synthesis of 2,2’-Bipyridine-3,3’-dicarboxylic acid has been reported in several studies. For instance, it has been used in the hydrothermal synthesis of a new 3D coordination polymer . Another study reported its successful use in the synthesis of a series of 3D coordination polymers .Molecular Structure Analysis
The molecular structure of 2,2’-Bipyridine-3,3’-dicarboxylic acid has been analyzed in several studies . The compound has a molecular weight of 244.20 .Chemical Reactions Analysis
2,2’-Bipyridine-3,3’-dicarboxylic acid has been used in various chemical reactions. For example, it has been used in the formation of copper (II) coordination polymers . Another study reported that the presence of an additional methyl substituent at one of the aromatic rings increases the twist of the neighboring carboxyl substituent plane .Physical And Chemical Properties Analysis
2,2’-Bipyridine-3,3’-dicarboxylic acid has a density of 1.5±0.1 g/cm3, a boiling point of 454.1±40.0 °C at 760 mmHg, and a flash point of 228.5±27.3 °C . It has 6 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Synthesis of Bipyridine Derivatives
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The synthesis of bipyridine derivatives involves homo and heterocoupling of pyridine derivatives in the presence of a catalyst . For example, the decarboxylative cross-coupling of both 3-pyridyl and 4-pyridyl carboxylates with aryl bromides allows the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications .
Catalysis
Bipyridine compounds strongly coordinate with metal centers, which often results in a decrease in catalytic activity and yield in the reaction system . However, the couplings were efficiently catalyzed by NiCl 2 ·6H 2 O without external ligands to give 2,2′-bipyridines in high yield .
Photosensitization
Bipyridine/metal complexes have applications in photosensitization . The diversity of useful physical properties of these complexes provides a wide range of applications .
Photocatalysis
Bipyridine/metal complexes are also used in photocatalysis . They play a crucial role in various photocatalytic reactions .
Drug Delivery
Bipyridine/metal complexes can be used in drug delivery . Their unique properties make them suitable for delivering drugs to specific targets .
Energy Transfer
Bipyridine/metal complexes are used in energy transfer . They can facilitate the transfer of energy in various processes .
Gas Sorption
Bipyridine/metal complexes have applications in gas sorption . They can absorb and store gases, which is useful in various industrial applications .
Proton Transfer Photophysics
The rich photophysics of the excited-state intramolecular proton transfer (ESIPT) process in 2,2′-Bipyridine-3,3′-diol (BP (OH) 2) system has interested a lot of researchers . This molecule has found extensive application in determining the nature of the microenvironment of different chemical as well as biological confinements .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)7-3-1-5-13-9(7)10-8(12(17)18)4-2-6-14-10/h1-6H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVZVRWMLMPTTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350521 | |
Record name | 2,2'-bipyridine-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridine-3,3'-dicarboxylic acid | |
CAS RN |
4433-01-6 | |
Record name | 2,2'-bipyridine-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Bipyridine-3,3'-dicarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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